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Compound of Interest

Compound Name: N3-C4-NHS ester

Cat. No.: B1312201 Get Quote

CAS Number: 478801-48-8

This technical guide provides an in-depth overview of N3-C4-NHS ester, a bifunctional, non-

cleavable linker widely utilized in the fields of bioconjugation and drug development. It is an

essential tool for researchers and scientists focused on creating stable bioconjugates,

particularly antibody-drug conjugates (ADCs). This document outlines the compound's

physicochemical properties, provides detailed experimental protocols for its use, and illustrates

key workflows and reaction mechanisms.

Core Properties and Specifications
N3-C4-NHS ester, also known as (2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate, is a versatile

crosslinking reagent. It features two key functional groups: an N-hydroxysuccinimide (NHS)

ester and a terminal azide group. The NHS ester facilitates covalent bond formation with

primary amines, such as those found on the lysine residues of antibodies and other proteins.

The azide group enables subsequent conjugation to molecules containing an alkyne group via

click chemistry.[1][2]

Physicochemical Data
The fundamental properties of N3-C4-NHS ester are summarized in the table below, compiled

from various chemical suppliers.[3][4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1312201?utm_src=pdf-interest
https://www.benchchem.com/product/b1312201?utm_src=pdf-body
https://www.benchchem.com/product/b1312201?utm_src=pdf-body
https://www.medchemexpress.com/n3-c4-nhs-ester.html
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_65254_17.pdf
https://www.benchchem.com/product/b1312201?utm_src=pdf-body
https://www.researchgate.net/figure/Stability-of-NHS-esters-of-mPEG5k-under-accelerated-conditions-Effects-of-two-conditions_fig1_233766886
https://broadpharm.com/product/bp-20524
https://pmc.ncbi.nlm.nih.gov/articles/PMC7521679/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citations

CAS Number 478801-48-8 [3][4][5]

Molecular Formula C₉H₁₂N₄O₄ [3][5]

Molecular Weight 240.22 g/mol [3][4]

Appearance White to off-white solid

Purity ≥95% to ≥98% [3]

SMILES
O=C(ON1C(CCC1=O)=O)CCC

CN=[N+]=[N-]
[4][5]

Quality Control and Storage
For optimal performance and longevity, adherence to proper storage and handling procedures

is critical.

Parameter Recommendation Citations

Storage

Store at -20°C, desiccated.

Equilibrate vial to room

temperature before opening to

prevent moisture

condensation.

[2]

Solubility
Soluble in anhydrous DMSO

and DMF.
[2]

Stability

The NHS ester is moisture-

sensitive and will hydrolyze in

aqueous solutions. Prepare

stock solutions immediately

before use and avoid long-

term storage in solution.

[2][6]

Mechanism of Action and Applications
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The dual functionality of N3-C4-NHS ester allows for a two-step conjugation strategy, making it

a valuable linker in the construction of complex biomolecules like ADCs.

Amine Conjugation: The NHS ester reacts with primary amines (e.g., lysine side chains on

an antibody) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond.[7][8]

Click Chemistry: The terminal azide group allows for a highly specific and efficient reaction

with an alkyne-modified molecule (e.g., a cytotoxic drug) through copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

This linker is classified as non-cleavable, meaning that in the context of an ADC, the drug is

released only after the complete degradation of the antibody backbone within the lysosome of

a target cell.[9] This can enhance the stability of the ADC in circulation.

Experimental Protocols
The following sections provide detailed methodologies for the two primary reactions involving

N3-C4-NHS ester.

Protocol 1: Antibody Conjugation via NHS Ester
Reaction
This protocol details the conjugation of N3-C4-NHS ester to an antibody, introducing an azide

handle for subsequent click chemistry.

Materials:

Antibody of interest in an amine-free buffer (e.g., PBS)

N3-C4-NHS ester

Anhydrous dimethyl sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

Desalting columns (e.g., Zeba™ Spin Desalting Columns)
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Methodology:

Antibody Preparation:

If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer

to an amine-free buffer like PBS using a desalting column or dialysis.

Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

N3-C4-NHS Ester Stock Solution Preparation:

Allow the vial of N3-C4-NHS ester to equilibrate to room temperature before opening.

Immediately before use, dissolve the N3-C4-NHS ester in anhydrous DMSO to a

concentration of 10 mM. Vortex to ensure complete dissolution. Do not store the stock

solution.[10]

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the N3-C4-NHS ester stock solution to the antibody

solution.

Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at

4°C, protected from light.

Quenching the Reaction (Optional but Recommended):

Add the quenching buffer to a final concentration of 50-100 mM to react with any excess

NHS ester.

Incubate for 15-30 minutes at room temperature.[10]

Purification:

Remove excess, unreacted N3-C4-NHS ester and byproducts by passing the reaction

mixture through a desalting column equilibrated with PBS.

Collect the purified azide-modified antibody.
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Protocol 2: Copper-Catalyzed Azide-Alkyne Click
Chemistry (CuAAC)
This protocol describes the conjugation of the azide-modified antibody to an alkyne-containing

molecule (e.g., a drug payload).

Materials:

Azide-modified antibody (from Protocol 1)

Alkyne-containing molecule

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., Sodium Ascorbate)

Copper ligand (e.g., TBTA)

Reaction Buffer (e.g., PBS)

Purification system (e.g., size-exclusion chromatography)

Methodology:

Preparation of Reagents:

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

Prepare a 50 mM stock solution of CuSO₄ in water.

Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

Prepare a 10 mM stock solution of TBTA in DMSO.

Click Reaction:

In a reaction vessel, combine the azide-modified antibody and a 3- to 5-fold molar excess

of the alkyne-containing molecule.
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Add the TBTA ligand to the reaction mixture at a final concentration of 1 mM.

Add CuSO₄ to a final concentration of 1 mM.

Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final

concentration of 5 mM.

Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C.

Purification:

Purify the resulting antibody-drug conjugate using a suitable method such as size-

exclusion chromatography to remove excess reagents and the drug payload.

Visualizing Workflows and Mechanisms
Graphviz diagrams are provided below to illustrate the key processes involving N3-C4-NHS
ester.

Two-Step ADC Synthesis Workflow
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Step 1: Amine Modification

Step 2: Click Chemistry

Antibody
(with primary amines) Azide-Modified Antibody

 NHS Ester Reaction
(pH 8.3-8.5)

N3-C4-NHS Ester

Antibody-Drug Conjugate (ADC)
 CuAAC Reaction

(CuSO4, Ascorbate)

Purification
(Desalting)

Alkyne-Modified Drug

Purification
(SEC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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